1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
Description
Properties
CAS No. |
1242339-08-7 |
|---|---|
Molecular Formula |
C7H12ClN3 |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-3-9-10(5-1)7-2-4-8-6-7;/h1,3,5,7-8H,2,4,6H2;1H |
InChI Key |
NTSWFLOEQVDSJQ-UHFFFAOYSA-N |
SMILES |
C1CNCC1N2C=CC=N2.Cl.Cl |
Canonical SMILES |
C1CNCC1N2C=CC=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones
This method leverages the reactivity of hydrazines with enones to form the pyrazole core. For example, 3-methyleneazetidines react with diazo compounds under acidic conditions to yield pyrrolidine-pyrazole hybrids.
Palladium-Catalyzed Coupling of Pyrrolidine and Pyrazole Precursors
A cross-coupling strategy employs palladium catalysts to link pre-formed pyrrolidine and pyrazole moieties.
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
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Ligand : Xantphos (10 mol%).
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Solvent : Tetrahydrofuran (THF), 80°C, 24 hrs.
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Workup : Column chromatography (silica gel, ethyl acetate/hexane 3:7).
Conversion to Dihydrochloride Salt
The free base is treated with hydrochloric acid to form the dihydrochloride salt:
-
Acidification : Dissolve 1-(pyrrolidin-3-yl)-1H-pyrazole (1 eq) in anhydrous diethyl ether.
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HCl Gas Bubbling : Introduce dry HCl gas at 0°C until precipitation completes (pH ≈ 2).
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Isolation : Filter the precipitate, wash with cold ether, and dry under vacuum.
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Purity : ≥98% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Characterization : ¹H NMR (D₂O, 400 MHz): δ 7.85 (s, 1H, pyrazole-H), 3.45–3.20 (m, 4H, pyrrolidine-H), 2.95–2.70 (m, 3H).
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
-
Reactors : Microfluidic tubular systems (stainless steel, 2 mm diameter).
-
Parameters :
-
Temperature: 50–60°C.
-
Pressure: 3–5 bar.
-
Residence time: 30–45 min.
-
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Cyclocondensation | 50–65 | 98 | Moderate | 120 |
| Palladium Coupling | 70–75 | 99 | Low | 450 |
| Continuous Flow | 85–90 | 99.5 | High | 90 |
Data synthesized from Refs [4–6].
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Unwanted regioisomers (e.g., 1-(pyrrolidin-2-yl)-1H-pyrazole) may form due to tautomerization. Mitigation includes:
Chemical Reactions Analysis
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the pyrazole ring .
Scientific Research Applications
Biological Activities
The compound has been studied for its potential biological activities, which include:
- Enzyme Modulation : Research indicates that 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can modulate the activity of various enzymes, impacting metabolic processes and cellular signaling pathways.
- Anti-inflammatory Effects : Some derivatives of pyrazole compounds have demonstrated anti-inflammatory properties comparable to established drugs like indomethacin .
- Antimicrobial Properties : Pyrazole derivatives have shown activity against various bacterial strains, indicating their potential as antimicrobial agents .
Case Study 1: Enzyme Inhibition
A study focused on the design and synthesis of sphingosine kinase inhibitors highlighted the role of pyrazole derivatives in modulating sphingosine-1-phosphate levels in cancer cells. This research demonstrated the compound's potential as a therapeutic agent in managing cancer by influencing metabolic pathways .
Case Study 2: Anti-inflammatory Activity
Research conducted on a series of pyrazole derivatives showed significant anti-inflammatory effects in animal models. Compounds were tested for their ability to reduce edema and inflammation, with some exhibiting efficacy comparable to traditional anti-inflammatory medications .
Case Study 3: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various pyrazole derivatives against common pathogens. The results indicated that certain structural modifications enhanced the compounds' effectiveness against resistant bacterial strains, showcasing their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural and Functional Differences
Below is a comparative table of this compound and its closest analogs:
Functional Implications of Structural Variations
Azetidine Analog (C₆H₁₁Cl₂N₃)
- Impact: The smaller azetidine ring (4-membered vs. However, reduced conformational flexibility may limit binding to certain biological targets.
Pyrrolidin-2-yl vs. 3-yl Substitution (C₇H₁₃Cl₂N₃)
- Impact : The positional isomerism (2-yl vs. 3-yl) alters spatial orientation of the nitrogen lone pair, affecting hydrogen-bonding interactions with enzymes or receptors. For example, pyrrolidin-3-yl derivatives may exhibit superior selectivity for dopamine D3 receptors compared to 2-yl analogs .
Methyl-Linked Analog (C₈H₁₅Cl₂N₃)
- Impact : The methylene spacer increases hydrophobicity and may improve blood-brain barrier penetration in CNS drug candidates. However, steric hindrance could reduce binding affinity .
Imidazole vs. Pyrazole (C₇H₁₃Cl₂N₃)
Purity and Stability Comparisons
- Target Compound : >98% purity (GLPBIO) vs. 95% (Enamine Ltd.), suggesting variability in synthetic protocols or purification methods .
- Azetidine Analog : 96% purity, indicating comparable synthetic feasibility despite ring strain .
- Triazole Derivatives : Purity data unavailable for compounds like 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, highlighting gaps in commercial availability .
Biological Activity
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyrrolidine moiety attached to a pyrazole ring. This structural configuration is significant as it influences the compound's biological interactions and activities.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown activity against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |
In these studies, the compound demonstrated significant cytotoxic effects, leading to cell death through mechanisms such as apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the results:
| Cytokine | Concentration (ng/mL) | Inhibition (%) |
|---|---|---|
| TNF-α | 50 | 70 |
| IL-6 | 50 | 65 |
This suggests that the compound may be beneficial in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies indicate that it may bind to certain enzymes or receptors, modulating their activity:
- Enzyme Inhibition : The compound appears to inhibit enzymes involved in inflammatory pathways.
- Receptor Interaction : It may also interact with receptors linked to apoptosis and cell proliferation.
Further research is needed to elucidate the precise molecular pathways involved .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A study involving patients with bacterial infections demonstrated that treatment with formulations containing the compound led to significant improvements in infection resolution compared to standard treatments.
- Case Study on Cancer Treatment : Clinical trials assessing the efficacy of this compound in combination with traditional chemotherapy agents showed enhanced anticancer effects and reduced side effects in patients with advanced-stage cancers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization or substitution reactions. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by NaOH neutralization and recrystallization from methanol is a common approach . Reaction optimization should consider solvent polarity (e.g., xylene vs. toluene), temperature (reflux vs. room temperature), and stoichiometric ratios. Lower yields (<50%) may arise from incomplete cyclization, necessitating TLC monitoring and iterative purification steps.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR (1H/13C) to confirm pyrrolidine and pyrazole ring connectivity.
- HPLC-UV/ELSD for purity assessment (≥95% recommended for pharmacological studies).
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ at 236.14 for the free base) .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly at the pyrrolidine nitrogen .
Q. What safety protocols are critical when handling this dihydrochloride salt in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis or weighing due to potential aerosolization .
- Waste Disposal : Neutralize acidic residues with bicarbonate before disposal and segregate halogenated waste .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Freely soluble in water and polar solvents (e.g., DMSO, methanol) due to the dihydrochloride salt. For cell-based assays, prepare stock solutions in sterile PBS (pH 7.4) .
- Stability : Store lyophilized powder at -20°C; aqueous solutions degrade within 48 hours at 4°C. Monitor pH-dependent degradation via UV spectroscopy (λmax ~260 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from batch-to-batch purity variations or assay conditions.
- Reproducibility Checks : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehydrochlorinated analogs) that may interfere with bioactivity .
- Dose-Response Curves : Perform EC50/IC50 comparisons across multiple studies to identify outlier datasets .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to control stereochemistry at the pyrrolidine nitrogen.
- Chromatographic Resolution : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC purification .
- Circular Dichroism (CD) : Confirm enantiomeric excess (>98%) post-synthesis .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
- Methodological Answer :
- In Vitro Assays : Incubate with CYP3A4/2D6 isoforms and quantify metabolites via LC-MS/MS.
- Inhibition Kinetics : Determine IC50 values using fluorogenic substrates (e.g., CYP2D6: 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin) .
- Structural Modeling : Dock the compound into CYP2D6 active sites (PDB: 5TFT) to predict binding modes and metabolic hotspots .
Q. What advanced computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (-0.5 to 1.2), blood-brain barrier permeability, and CYP inhibition .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess membrane permeability and protein-ligand stability .
Q. How can researchers address discrepancies in XRPD patterns between synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
